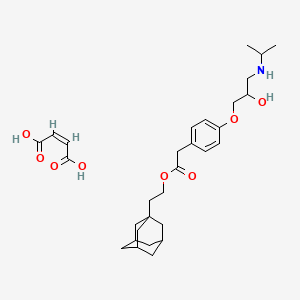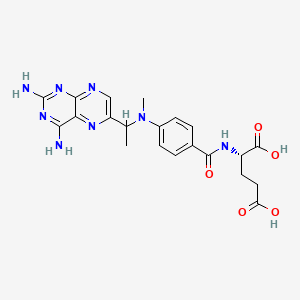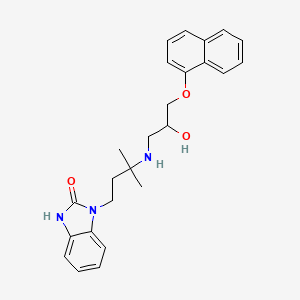
Agroclavine
Vue d'ensemble
Description
L’agroclavine est un alcaloïde de l’ergot appartenant au groupe des alcaloïdes de la clavine. Il s’agit d’un composé naturel produit par des champignons, en particulier ceux de la famille des Clavicipitaceae. L’this compound a une formule chimique de C16H18N2 et une masse moléculaire de 238,33 g/mol . Il est caractérisé structurellement par un système cyclique à quatre ergoline avec des groupes méthyle aux positions 6 et 8 . Historiquement, l’this compound a été utilisé dans la synthèse de médicaments à base d’ergot .
Applications De Recherche Scientifique
Agroclavine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other ergot alkaloids and related compounds.
Biology: It is studied for its role in fungal metabolism and its interactions with plant hosts.
Medicine: this compound exhibits cytotoxic properties and is being investigated for its potential use as an antineoplastic agent.
Industry: this compound is monitored for its presence in food and feed products due to its potential toxicity.
Mécanisme D'action
L’agroclavine exerce ses effets principalement par son interaction avec les récepteurs de la dopamine. Il agit comme un agoniste des récepteurs de la dopamine D1, qui influence diverses voies neurologiques . De plus, l’this compound peut interagir avec les α-adrénocepteurs, contribuant à son profil pharmacologique . Les cibles moléculaires et les voies exactes impliquées dans ses effets cytotoxiques sont encore à l’étude .
Analyse Biochimique
Biochemical Properties
Agroclavine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with neurotransmitter receptors, particularly D1 dopamine and α1-adrenoceptors. These interactions result in the modulation of neurotransmitter release and signal transduction pathways . Additionally, this compound has been shown to enhance natural killer cell activity, increase interleukin-2 and interferon-gamma production, and prolong the survival time of tumor-bearing mice . These effects are mediated through its interaction with immune cells and cytokines.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In immune cells, this compound enhances the activity of natural killer cells, leading to increased cytotoxicity against tumor cells . It also stimulates the production of interleukin-2 and interferon-gamma, which are crucial for immune response modulation . In cancer cells, this compound has been shown to inhibit tumor growth by inducing cytotoxicity and apoptosis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with neurotransmitter receptors and other biomolecules. This compound acts as a partial agonist at D1 dopamine and α1-adrenoceptor sites, leading to the activation of downstream signaling pathways . This activation results in the modulation of neurotransmitter release and signal transduction. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth, thereby exerting its antineoplastic effects . The binding of this compound to these receptors and enzymes triggers conformational changes that modulate their activity and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to enhance natural killer cell activity and cytokine production in vitro . Its effects can vary depending on the experimental conditions and duration of exposure. In vivo studies have demonstrated that this compound increases natural killer cell activity under non-stress conditions but diminishes it under stress conditions . Additionally, this compound’s stability and degradation over time can influence its pharmacological effects, necessitating careful consideration of experimental parameters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to enhance natural killer cell activity at lower doses (0.05 mg/kg) but diminish it at higher doses (0.5 mg/kg) under stress conditions . High doses of this compound have also been associated with increased levels of biochemical markers such as creatine kinase MB and alanine aminotransferase, indicating potential toxicity to cardiac and liver functions . In hamsters, higher doses of this compound (6 mg/kg and 10 mg/kg) severely retarded avoidance learning, whereas lower doses (2 mg/kg) showed no significant effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its transformation into lysergic acid amide by the fungus Claviceps purpurea . This transformation involves the role of the δ8 double bond in this compound, which is crucial for its conversion to lysergic acid amide . Additionally, this compound interacts with various enzymes and cofactors involved in its biosynthesis and metabolism, contributing to its pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within specific tissues can influence its pharmacological effects and toxicity. Long-term exposure to this compound and other ergoline alkaloids can lead to conditions such as ergotism, characterized by convulsive and gangrenous symptoms .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that altering the intracellular localization of this compound pathway proteins can enhance its biosynthesis and accumulation . For instance, relocating the enzyme DmaW from the peroxisome to the endoplasmic reticulum improved protein expression and accelerated this compound accumulation . This compartmentalization strategy highlights the importance of subcellular localization in optimizing this compound production and its pharmacological effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’agroclavine peut être synthétisé par la biotransformation d’autres alcaloïdes de l’ergot. Une méthode courante consiste à hydroxyler la chanoclavine pour produire de l’this compound . Ce processus peut être effectué à l’aide de cultures en suspension de cellules végétales, qui offrent un environnement de culture submergée gérable avec un potentiel biochimique important .
Méthodes de production industrielle : Dans les milieux industriels, l’this compound est généralement produit par fermentation de souches fongiques spécifiques. Par exemple, la souche mutante Claviceps sp. c106 peut être cultivée dans un milieu complexe contenant du saccharose, de l’acide citrique et de l’extrait de levure pour produire de l’this compound . La teneur en this compound atteint sa concentration maximale les 15e et 16e jours de culture .
Analyse Des Réactions Chimiques
Types de réactions : L’agroclavine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Une réaction notable est l’oxydation de l’this compound en élymoclavine, catalysée par les monooxygénases du cytochrome P450 . Ce processus d’oxydation implique la conversion du groupe méthyle lié en C8 en groupe hydroxyle .
Réactifs et conditions courants :
Oxydation : Les monooxygénases du cytochrome P450 sont couramment utilisées pour l’oxydation de l’this compound.
Réduction : Des agents réducteurs standard tels que le borohydrure de sodium peuvent être utilisés pour réduire les dérivés de l’this compound.
Substitution : Divers nucléophiles peuvent être utilisés pour substituer des groupes fonctionnels sur le cycle de l’ergoline.
Principaux produits :
Elymoclavine : Formée par l’oxydation de l’this compound.
Dérivés hydroxylés : Produits par des processus de biotransformation.
4. Applications de la recherche scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
L’agroclavine fait partie de la famille des alcaloïdes de la clavine, qui comprend des composés tels que la festuclavine et la pyroclavine . Comparée à d’autres alcaloïdes de l’ergot comme l’ergotamine, l’this compound ne présente pas les modifications extensives de la chaîne peptidique . Cette différence structurelle contribue à ses propriétés pharmacologiques uniques, telles que son activité dopaminergique plus faible par rapport aux alcaloïdes de l’ergot plus puissants .
Composés similaires :
- Festuclavine
- Pyroclavine
- Elymoclavine
- Ergotamine
Propriétés
IUPAC Name |
7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOMMHNYOJWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970144 | |
| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-42-5 | |
| Record name | Agroclavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9-didehydro-6,8-dimethylergoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



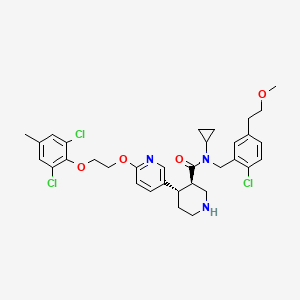
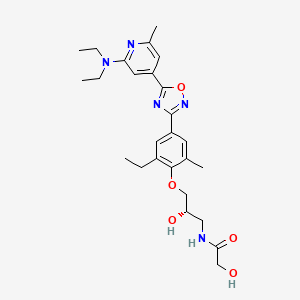
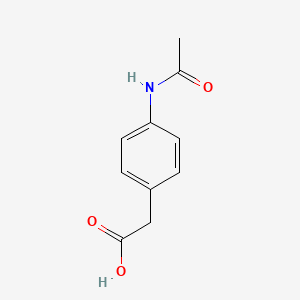
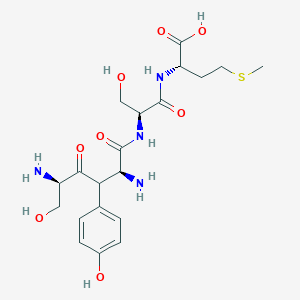
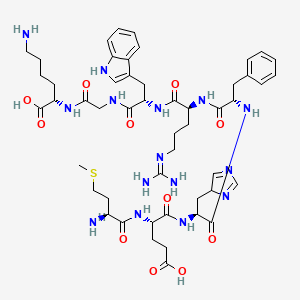
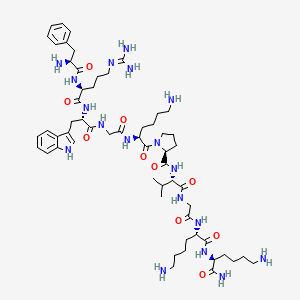
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)



